Tripalmitolein
Overview
Description
Tripalmitolein, also known as glyceryl tripalmitoleate, is a triglyceride formed by the esterification of glycerol with three molecules of palmitoleic acid. It is a naturally occurring lipid found in various biological systems and is known for its unique chemical and physical properties. The molecular formula of this compound is C51H92O6, and it has a molecular weight of 801.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripalmitolein can be synthesized through the esterification of glycerol with palmitoleic acid. This reaction typically involves heating glycerol and palmitoleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired triglyceride .
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tripalmitolein undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction of this compound can lead to the formation of glycerol and palmitoleic acid. This reaction is usually performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the formation of glycerol and palmitoleic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; carried out under anhydrous conditions.
Hydrolysis: Hydrochloric acid, sodium hydroxide; conducted at elevated temperatures to ensure complete hydrolysis.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Glycerol and palmitoleic acid.
Hydrolysis: Glycerol and palmitoleic acid.
Scientific Research Applications
Tripalmitolein has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a model compound to study the behavior of triglycerides in different chemical reactions.
Biology: In biological research, this compound is used to investigate lipid metabolism and the role of triglycerides in cellular processes.
Medicine: this compound is studied for its potential therapeutic effects, particularly in the context of metabolic disorders and cardiovascular diseases.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products.
Mechanism of Action
Tripalmitolein is structurally similar to other triglycerides, such as tripalmitin and triolein. it has unique properties due to the presence of palmitoleic acid:
Tripalmitin: Composed of glycerol and three molecules of palmitic acid.
Triolein: Consists of glycerol and three molecules of oleic acid.
Uniqueness: this compound’s uniqueness lies in its specific fatty acid composition, which imparts distinct biological and chemical properties. The presence of palmitoleic acid makes it more prone to oxidation and influences its role in lipid metabolism and cell signaling .
Comparison with Similar Compounds
- Tripalmitin
- Triolein
- Tristearin
- Trilaurin
Properties
IUPAC Name |
2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGWNZXOCSYJQL-BUTYCLJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H92O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021950 | |
Record name | Tripalmitolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20246-55-3, 30773-83-2 | |
Record name | Tripalmitolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20246-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripalmitolein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripalmitolein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIPALMITOLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9836937KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tripalmitolein in cholesterol ester and triglyceride synthesis?
A1: this compound, along with triolein, plays a crucial role in synthesizing cholesterol esters and triglycerides in the liver. Research has shown that mice lacking Stearoyl-CoA desaturase 1 (SCD1), an enzyme responsible for producing this compound and triolein, exhibit significantly reduced levels of hepatic cholesterol esters and triglycerides. [] This suggests that the oleoyl-CoA and palmitoleyl-CoA generated by SCD1 are essential for these lipid synthesis pathways. Supplementing the diets of these mice with this compound or triolein increased the levels of palmitoleic acid (16:1) and oleic acid (18:1) in the liver but did not fully restore cholesterol ester and triglyceride levels to those observed in normal mice. [] These findings highlight the importance of this compound and triolein in maintaining lipid homeostasis.
Q2: How does this compound affect the release rate of compounds from multivesicular liposomes?
A2: this compound, when blended with specific "quick-release" neutral lipids like tricaprilyn or tricaproina, can modify the release rate of bioactive compounds encapsulated within multivesicular liposomes. [] The in vivo release rate of the encapsulated compound is directly proportional to the molar ratio of the quick-release neutral lipid to the this compound within the liposome formulation. [] This approach offers a method for tailoring the release kinetics of drugs or other active ingredients delivered via liposomal carriers.
Q3: What is the molecular formula and molecular weight of this compound?
A3: this compound has the molecular formula C₅₁H₉₆O₆ and a molecular weight of 805.3 g/mol. It is a triglyceride composed of glycerol esterified with three molecules of palmitoleic acid.
Q4: Are there any established methods for characterizing and quantifying this compound in complex mixtures?
A4: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a valuable tool for identifying and quantifying this compound, particularly in the context of vegetable oils. A novel graphical linear correlation method using ¹³C NMR has been developed, allowing for the rapid assignment of this compound resonances even in spectrally crowded regions. [] This method, validated with olive oil and applied successfully to various other oils like avocado and macadamia nut oil, enables the comprehensive analysis of this compound content in complex lipid mixtures. []
Q5: How is this compound metabolized in the body?
A5: As a triglyceride, this compound undergoes metabolism similar to other dietary triglycerides. Ingested this compound is broken down into monoglycerides, free fatty acids (including palmitoleic acid), and glycerol in the digestive system. These components are then absorbed in the intestinal mucosa and further metabolized for energy production or incorporated into various lipid pools within the body. []
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